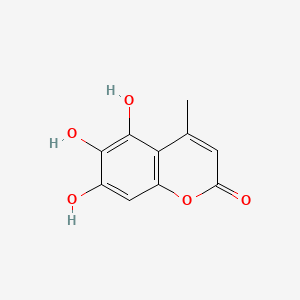
6-(tert-Butoxy)-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butoxy)-4-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core substituted with a tert-butoxy group at the 6-position and a methyl group at the 4-position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxy)-4-methylnicotinaldehyde typically involves the introduction of the tert-butoxy group and the methyl group onto the nicotinaldehyde core. One common method involves the protection of the aldehyde group followed by selective alkylation and deprotection steps. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of a strong acid or base, while the methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-(tert-Butoxy)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic conditions to facilitate the removal of the tert-butoxy group.
Major Products
Oxidation: 6-(tert-Butoxy)-4-methylnicotinic acid.
Reduction: 6-(tert-Butoxy)-4-methylnicotinyl alcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-(tert-Butoxy)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(tert-Butoxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(tert-Butoxy)-4-methylnicotinic acid
- 6-(tert-Butoxy)-4-methylnicotinyl alcohol
- 6-(tert-Butoxy)-4-methylnicotinyl chloride
Uniqueness
6-(tert-Butoxy)-4-methylnicotinaldehyde is unique due to the presence of both the tert-butoxy and methyl groups on the nicotinaldehyde core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Propriétés
IUPAC Name |
4-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-10(14-11(2,3)4)12-6-9(8)7-13/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCKYEVVMKJYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745160 |
Source


|
| Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289148-87-3 |
Source


|
| Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
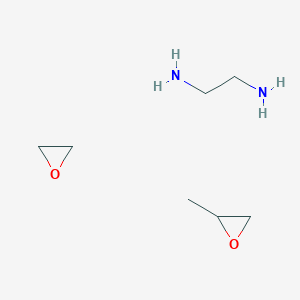


![3-[(E)-but-2-enyl]-5-methylpyridine](/img/structure/B566591.png)
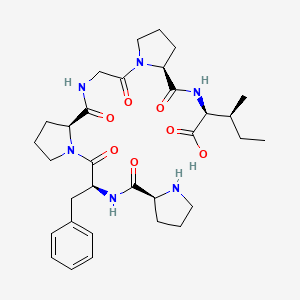

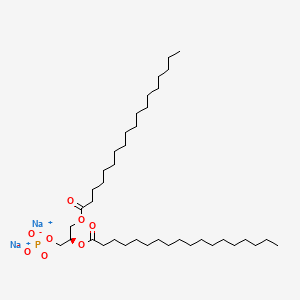
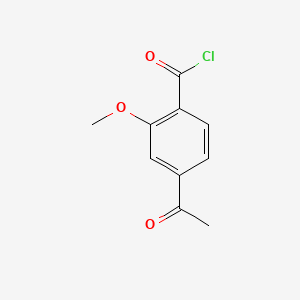
![Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]-](/img/structure/B566607.png)
